molecular formula C8H14N4O B2931865 N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1796853-39-8

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2931865
CAS No.: 1796853-39-8
M. Wt: 182.227
InChI Key: DOGGZEFDQDZRIQ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: is an organic compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of a butan-2-yl group, a methyl group, and a carboxamide group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Introduction of the Butan-2-yl Group: The butan-2-yl group can be introduced through a substitution reaction where a suitable leaving group is replaced by the butan-2-yl group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of butan-2-one or butan-2-ol.

    Reduction: Formation of N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-amine.

    Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to its biological effects.

Comparison with Similar Compounds

    N-(butan-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, leading to different chemical and biological properties.

    N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, affecting its reactivity and solubility.

    N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-amine: Contains an amine group instead of a carboxamide group, leading to different biological activities.

Uniqueness: N-(butan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic properties. The combination of the triazole ring and the carboxamide group enhances its potential for biological activity and chemical reactivity.

Properties

IUPAC Name

N-butan-2-yl-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-6(2)9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGGZEFDQDZRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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